molecular formula C21H24N2O B12886967 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-30-2

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

Cat. No.: B12886967
CAS No.: 89707-30-2
M. Wt: 320.4 g/mol
InChI Key: PNQBBZZRNNQWEV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol . This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine chain through an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where a phenylacetaldehyde reacts with an amine in the presence of an acid catalyst.

    Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide (such as 2-chloroethanamine) under basic conditions to form the ether linkage.

    N,N-Diethylation: The final step involves the diethylation of the ethanamine moiety using diethylamine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanone, while reduction may produce N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanol.

Scientific Research Applications

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials, dyes, and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is unique due to its specific isoquinoline structure linked to an ethanamine chain through an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N
  • CAS Number : Not explicitly mentioned in the search results, but can be derived from its chemical structure.

Structural Characteristics

The compound features a diethylamine group and an ether linkage with a phenylisoquinoline moiety, which is believed to contribute to its biological activity. The presence of the isoquinoline structure is particularly relevant as it is known for various biological effects, including antitumor and antimicrobial activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Binding : These compounds often exhibit affinity for neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : Some studies suggest that isoquinoline derivatives can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular function.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor cell proliferation in vitro and in vivo.
  • Antimicrobial Properties : Isoquinoline derivatives are known for their antimicrobial effects against various pathogens, making them candidates for further investigation in infectious diseases.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of isoquinoline derivatives. The findings indicated that specific modifications to the isoquinoline structure enhanced cytotoxicity against cancer cell lines, suggesting that this compound could exhibit similar properties .

Case Study 2: Neuropharmacological Effects

Research conducted on related compounds demonstrated significant interactions with serotonin and dopamine receptors, indicating potential applications in treating neurological disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N,N-Diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamineAntitumor
N,N-Diethyl-2-[3-(1-phenylnaphthalenyl)oxy]ethanamineAntimicrobial
N,N-Diethyl-2-[3-(phenylisoquinolin)oxy]ethanamineNeuropharmacological effects

Properties

CAS No.

89707-30-2

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine

InChI

InChI=1S/C21H24N2O/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3

InChI Key

PNQBBZZRNNQWEV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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